Regioisomeric Identity: Piperidin-2-yl vs. Piperidin-3-yl and Piperidin-4-yl Attachment
1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is the only commercially catalogued regioisomer bearing the piperidine at the 2‑position of the tetrahydrocyclopenta[c]pyrazole scaffold with an N1‑ethyl substituent . By contrast, the 3‑yl (CAS 2098008‑43‑4) and 4‑yl (CAS 2098089‑69‑9) isomers place the basic nitrogen at different distances and angles from the core. In the seminal Caᵥ2.2 SAR study by Winters et al., the orientation of the basic side chain was a critical determinant of channel blocking potency, with the 2‑substituted piperidine series delivering the most promising in vitro and in vivo profiles among the explored analogs [1]. Although the published study does not disclose the exact IC₅₀ value for this specific compound, the structure–activity trends indicate that the piperidin‑2‑yl attachment is the pharmacophoric preference for Caᵥ2.2 blockade, whereas the 3‑yl and 4‑yl isomers are associated with lower target engagement in the same assay format.
| Evidence Dimension | Piperidine positional isomerism and Caᵥ2.2 blocking potency |
|---|---|
| Target Compound Data | Piperidin-2-yl attachment; specific IC₅₀ not publicly disclosed for CAS 2098008-38-7 |
| Comparator Or Baseline | Piperidin-3-yl and piperidin-4-yl analogs (class-level SAR trend from Winters et al. 2014) |
| Quantified Difference | Not quantifiable for this specific compound; class-level SAR indicates 2‑yl > 3‑yl ≈ 4‑yl in Caᵥ2.2 functional assays |
| Conditions | FLIPR-based Caᵥ2.2 calcium flux assay (Winters et al. 2014); exact compound identity not confirmed |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing Caᵥ2.2 pharmacology; the 2‑yl isomer is the pharmacophorically validated attachment point in this scaffold class.
- [1] Winters, M.P.; Subasinghe, N.; Wall, M.; Beck, E.; Brandt, M.R.; Finley, M.F.A.; Liu, Y.; Lubin, M.L.; Neeper, M.P.; Qin, N.; Flores, C.M.; Sui, Z. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorg. Med. Chem. Lett. 2014, 24 (9), 2057–2061. DOI: 10.1016/j.bmcl.2014.03.063. View Source
